
Ethyl 4-chloroacetoacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nolatrexed involves several steps. One method includes the Beckmann rearrangement of 3-bromo-4-methyl-alpha-oximinoacetanilide in strong sulfuric acid to obtain 4-bromo-5-methylisatin. This intermediate is then oxidized in a strong alkaline solution with hydrogen peroxide to yield 5-methyl-6-bromo-o-aminobenzoic acid. This compound is then cyclized with dicyandiamide in dilute sulfuric acid to form 2-guanidino-3,4-dihydro-5-bromo-6-methylquinazoline-4-ketone. The final step involves heating this intermediate with a strong base, 4-mercaptopyridine, and a nantokite catalyst to obtain Nolatrexed .
Industrial Production Methods: Industrial production of Nolatrexed typically follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The process involves stringent control of reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Chlorination of Ethyl Acetoacetate
ECA is synthesized via chlorination of ethyl acetoacetate using sulfuryl chloride (SO₂Cl₂) under controlled conditions:
- : 4.5:4 (ethyl acetoacetate : SO₂Cl₂) .
- : 0–5°C during addition, followed by stirring at room temperature .
- : Removal of HCl/SO₂ gases at 35–55°C, recovery of unreacted starting material via distillation (85–95°C), and cooling to yield crude ECA (purity: 95–97%) .
Industrial Production via Diketene Route
A continuous process for large-scale synthesis involves:
- : Diketene, chlorine gas, ethanol.
- : Chlorination at 40–60°C in dichloromethane, esterification with ethanol at 5°C .
- : >94.5% with <0.5% byproduct (ethyl 2-chloroacetoacetate) when stabilized with anhydrous copper sulfate .
Asymmetric Reduction to Chiral Intermediates
ECA serves as a precursor to enantiomerically pure ethyl 4-chloro-3-hydroxybutanoate (CHBE), a key intermediate for statins.
Biocatalytic Reduction
Chemocatalytic Reduction
Knoevenagel Condensation
ECA undergoes condensation with aromatic aldehydes to form α,β-unsaturated esters.
Reaction Parameters (Source )
Aldehyde | Catalyst | Solvent | Z:E Ratio | Yield |
---|---|---|---|---|
4-Nitrobenzaldehyde | Morpholine/AcOH (10 mol%) | [bmim][NTf₂] | 85:15 | 92% |
Benzaldehyde | Same as above | [bmim][NTf₂] | 75:25 | 88% |
4-Methoxybenzaldehyde | Same as above | [bmim][NTf₂] | 60:40 | 84% |
Tandem Cyclization Reactions
ECA reacts with 1,2-allenic ketones to form oxygen heterocycles (Source ):
Product Selectivity
Substrate | Conditions | Product | Yield |
---|---|---|---|
Phenyl allenyl ketone | K₂CO₃, CH₃CN, 80°C | Benzo[d][1,3]dioxole | 78% |
Methyl allenyl ketone | DBU, DCM, 25°C | Furan-3(2H)-one | 65% |
Cyclohexyl allenyl ketone | Et₃N, toluene, 110°C | Oxepin-3(2H)-one | 71% |
Direct Amination
ECA reacts with anilines to form β-amino-γ-chloro esters (Source ):
Substrate Scope
Aniline Substituent | Conditions | Yield |
---|---|---|
3,5-DiCl | CH₃CN, 80°C, 16 h | 88% |
4-F | Same as above | 87% |
4-CN | Same as above | 58% |
1-Naphthyl | Same as above | 88% |
Decomposition and Stability
Scientific Research Applications
Chemical Synthesis
Precursor for Phosphorus Ylides
ECAA is primarily known as a precursor for the preparation of phosphorus ylides, which are crucial intermediates in organic synthesis. These ylides are utilized in the Wittig reaction to form alkenes from carbonyl compounds, making ECAA an essential component in synthetic organic chemistry .
Synthesis of Chiral Alcohols
ECAA has been employed in the asymmetric reduction processes to synthesize chiral alcohols. For instance, it can be reduced to produce (R)-ethyl 4-chloro-3-hydroxybutyrate, a valuable chiral building block for pharmaceuticals. Recent studies have demonstrated that recombinant Escherichia coli can effectively catalyze this bioreduction, achieving high yields under mild conditions .
Application | Details |
---|---|
Precursor for Phosphorus Ylides | Used in the Wittig reaction for alkene formation. |
Asymmetric Reduction | Converts ECAA to chiral alcohols using biocatalysts like E. coli. |
Pharmaceutical Applications
Statin Synthesis
ECAA is involved in the synthesis of statins, which are HMG-CoA reductase inhibitors used to lower cholesterol levels. The compound acts as an intermediate in synthesizing various statin derivatives, highlighting its importance in cardiovascular drug development .
Development of Therapeutic Agents
In a study focusing on aryloxanyl pyrazolone derivatives, ECAA was utilized to enhance pharmacological properties through chemical modifications. The resulting compounds showed improved efficacy in treating neurodegenerative disorders such as ALS . This illustrates ECAA's potential role in developing novel therapeutic agents.
Biocatalysis and Enzyme Applications
Enzyme-Catalyzed Reactions
The compound has been studied for its interactions with various enzymes that facilitate the reduction of ECAA to useful products. Research indicates that yeasts possess diverse enzymes capable of reducing ECAA, which can be applied to synthesize chiral alcohols effectively .
Biocompatible Reaction Medium
Recent advancements have shown that using deep eutectic solvents combined with organic solvents can optimize the bioreduction process of ECAA. This method enhances enzyme activity and product yield while maintaining environmental sustainability .
Biocatalytic Application | Details |
---|---|
Enzyme Diversity | Yeasts exhibit diverse enzymes for reducing ECAA into chiral alcohols. |
Optimized Reaction Medium | Deep eutectic solvents improve bioreduction efficiency and sustainability. |
Mechanism of Action
Nolatrexed is compared with other thymidylate synthase inhibitors such as methotrexate, raltitrexed, and pemetrexed .
Uniqueness:
Comparison with Similar Compounds
Biological Activity
Ethyl 4-chloroacetoacetate (ECA) is a compound that has garnered attention in various fields of research due to its significant biological activities. This article explores the biological activity of ECA, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
1. Synthesis of this compound
ECA is synthesized through a modified Reformatsky reaction, where ethyl chloroacetate reacts with magnesium in a chlorinated hydrocarbon solvent. This method allows for higher yields compared to traditional techniques, making it a viable option for producing ECA for research purposes .
2.1 Antitumor and Cytotoxic Effects
Recent studies have highlighted the cytotoxic and antitumor properties of ECA derivatives. For instance, the asymmetric bioreduction of ECA to (R)-4-hydroxy-2-pyrrolidone has shown promising results in inhibiting tumor growth and reducing inflammation . The compound's effectiveness was evaluated using recombinant Escherichia coli expressing carbonyl reductase, yielding over 90% of the desired product under optimal conditions.
2.2 Antimicrobial Properties
ECA and its derivatives have been tested for antimicrobial activity against various pathogens. A study demonstrated that ECA derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in combating antibiotic resistance . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
The biological activity of ECA can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : ECA acts as an inhibitor of several enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
- Oxidative Stress Modulation : ECA has been shown to influence oxidative stress levels within cells, potentially reducing the harmful effects associated with reactive oxygen species (ROS) .
4.1 Case Study: Antitumor Activity
In a recent study, the effects of ECA on cancer cell lines were evaluated. The results indicated that treatment with ECA led to a significant decrease in cell viability across multiple cancer types, including breast and lung cancers. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 (Breast) | 15 | 45 |
A549 (Lung) | 10 | 60 |
HeLa (Cervical) | 20 | 50 |
4.2 Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of ECA against Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
These findings support the potential use of ECA as a lead compound for developing new antimicrobial agents.
5. Conclusion
This compound exhibits notable biological activities, particularly in antitumor and antimicrobial domains. Its synthesis via modified methods enhances its availability for research and application in medicinal chemistry. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
6. References
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 4-chloroacetoacetate be optimized to minimize side reactions?
- Methodology : Utilize sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures (-10°C to 0°C) to reduce unwanted byproducts. Slow dropwise addition of this compound ensures temperature stability and prevents exothermic side reactions. Post-reaction quenching with aqueous solutions and extraction with ethyl acetate improves yield purity .
- Key Parameters : Monitor reaction temperature, addition rate, and solvent polarity to suppress competing pathways like Claisen condensation.
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Chromatographic Methods : Amberlite XAD-2 resin can mitigate substrate inhibition in biocatalytic reductions by adsorbing excess substrate and releasing it gradually, enhancing product yield (e.g., synthesis of S-4-chloro-3-hydroxybutyric acid ethyl ester) .
- Distillation : Fractional distillation under reduced pressure (115°C/14 mmHg) is recommended for high-purity isolation .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
- Safety Protocols : Use PPE (gloves, goggles), fume hoods, and emergency eye-wash stations. In case of skin contact, wash immediately with soap/water for ≥15 minutes .
Advanced Research Questions
Q. How can enzyme inhibition by this compound in cascade biocatalysis be mitigated?
- Protein Engineering : Saturation mutagenesis of residues near the active site (e.g., F136V + W249F in HheC) reduces competitive inhibition (Ki = 0.249 μM). Screening mutant libraries for enhanced substrate affinity and activity is critical .
- Process Optimization : Use compartmentalized reactors or staggered substrate addition to separate incompatible enzymatic steps .
Q. What strategies improve asymmetric bioreduction efficiency of this compound to chiral intermediates?
- Solvent Engineering : Deep eutectic solvents (e.g., betaine:lactic acid-water systems) enhance enzyme stability and enantioselectivity in non-aqueous media. Ethyl acetate as a co-solvent improves substrate solubility and product recovery .
- Strain Selection : Recombinant E. coli expressing carbonyl reductases (e.g., Pichia stipitis PsCR) achieve >90% enantiomeric excess (ee) under optimized pH (7.0–7.5) and co-factor regeneration (NADPH) conditions .
Q. How are kinetic parameters (Km, Vmax) determined for this compound in dehydrogenase assays?
- Experimental Design : Use spectrophotometric assays (NADPH depletion at 340 nm) with varying substrate concentrations (10–1000 μM). Calculate Km and Vmax via nonlinear regression (Michaelis-Menten equation) using GraphPad Prism .
- Validation : Compare activity across diverse substrates (e.g., prochiral ketones) to confirm enzyme specificity. Include controls for non-enzymatic background reactions .
Q. How do spectral discrepancies (e.g., NMR, IR) in this compound characterization arise, and how are they resolved?
- Analytical Harmonization : Cross-validate spectral data with computational tools (e.g., CC-DPS QSPR models) to identify impurities or stereochemical anomalies. For NMR, compare experimental shifts (δ 1.3 ppm for CH3, 4.2 ppm for OCH2) against predicted spectra .
- Contradiction Resolution : Address solubility discrepancies (e.g., 47.5 g/L vs. "insoluble" labels) by testing under standardized conditions (20°C, pH 7.0) .
Q. Methodological Resources
Properties
IUPAC Name |
ethyl 4-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044454 | |
Record name | Ethyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-07-3 | |
Record name | Ethyl 4-chloroacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-3-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-chloro-3-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chloroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-CHLOROACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE82250CM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.